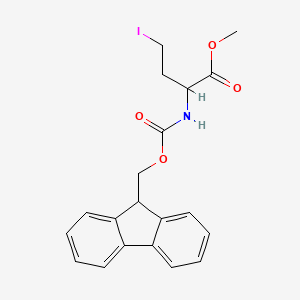

(S)-N-Fmoc-gamma-iodo-abu-ome

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-N-Fmoc-γ-yodo-abu-ome es un compuesto sintético que se utiliza principalmente en el campo de la química orgánica. Es un derivado de los aminoácidos y se utiliza a menudo en la síntesis de péptidos debido a sus propiedades estructurales únicas. El compuesto se caracteriza por la presencia de un grupo protector Fmoc (fluorenilmetiloxicarbonilo), que se utiliza comúnmente para proteger el grupo amino en los aminoácidos durante la síntesis de péptidos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (S)-N-Fmoc-γ-yodo-abu-ome suele implicar varios pasos, comenzando por el aminoácido correspondiente. La ruta sintética general incluye:

Protección del grupo amino: El grupo amino del aminoácido de partida se protege mediante el grupo Fmoc. Esto se logra normalmente haciendo reaccionar el aminoácido con Fmoc-Cl (cloruro de fluorenilmetiloxicarbonilo) en presencia de una base como el carbonato de sodio.

Yodación: La posición gamma del aminoácido se yoda utilizando un agente yodante como el yodo o el N-yodosuccinimida (NIS) en condiciones de reacción específicas.

Esterificación: El grupo carboxilo del aminoácido se esterifica para formar el producto final, (S)-N-Fmoc-γ-yodo-abu-ome. Este paso suele implicar el uso de un alcohol y un agente deshidratante.

Métodos de producción industrial

La producción industrial de (S)-N-Fmoc-γ-yodo-abu-ome sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las técnicas comunes incluyen la síntesis de flujo continuo y el uso de sintetizadores de péptidos automatizados para racionalizar el proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

(S)-N-Fmoc-γ-yodo-abu-ome se somete a diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El átomo de yodo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.

Reacciones de reducción: El compuesto puede reducirse para eliminar el átomo de yodo, típicamente utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Reacciones de oxidación: La oxidación del compuesto puede llevar a la formación de diferentes grupos funcionales en la posición gamma.

Reactivos y condiciones comunes

Sustitución: Nucleófilos como la azida de sodio (NaN3) o el tiolato de potasio (KSR) en disolventes apróticos polares.

Reducción: Hidruro de litio y aluminio (LiAlH4) en éter seco.

Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden dar lugar a derivados γ-sustituidos, mientras que las reacciones de reducción suelen dar lugar al producto desyodado.

Aplicaciones en la investigación científica

(S)-N-Fmoc-γ-yodo-abu-ome tiene una amplia gama de aplicaciones en la investigación científica:

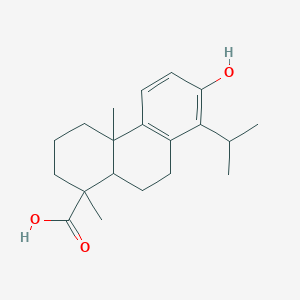

Química: Utilizado en la síntesis de péptidos y proteínas complejos. Sirve como bloque de construcción en la síntesis de péptidos en fase sólida.

Biología: Emplead en el estudio de las interacciones proteína-proteína y los mecanismos enzimáticos.

Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de terapias basadas en péptidos.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Aplicaciones Científicas De Investigación

(S)-N-Fmoc-gamma-iodo-abu-ome has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

El mecanismo de acción de (S)-N-Fmoc-γ-yodo-abu-ome está principalmente relacionado con su función como derivado de aminoácido protegido en la síntesis de péptidos. El grupo Fmoc protege al grupo amino durante el proceso de síntesis, evitando reacciones secundarias no deseadas.

Comparación Con Compuestos Similares

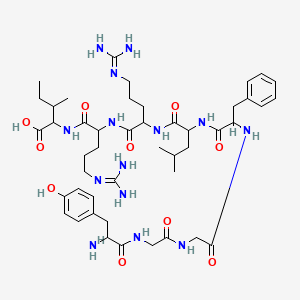

Compuestos similares

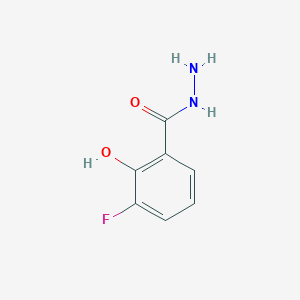

(S)-N-Fmoc-γ-bromo-abu-ome: Estructura similar pero con un átomo de bromo en lugar de yodo.

(S)-N-Fmoc-γ-cloro-abu-ome: Contiene un átomo de cloro en la posición gamma.

(S)-N-Fmoc-γ-fluoro-abu-ome: Presenta un átomo de flúor en la posición gamma.

Unicidad

(S)-N-Fmoc-γ-yodo-abu-ome es único debido a la presencia del átomo de yodo, que es más grande y más reactivo que otros halógenos. Esto permite modificaciones químicas y funcionalizaciones más diversas, lo que lo convierte en un compuesto valioso en la síntesis de péptidos y otras aplicaciones.

Propiedades

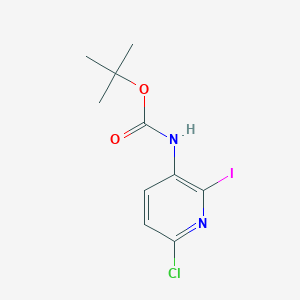

Fórmula molecular |

C20H20INO4 |

|---|---|

Peso molecular |

465.3 g/mol |

Nombre IUPAC |

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoate |

InChI |

InChI=1S/C20H20INO4/c1-25-19(23)18(10-11-21)22-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,24) |

Clave InChI |

RAPINIFWJKOFMR-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C(CCI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate](/img/structure/B12319181.png)

![1-[(Tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B12319188.png)

![methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B12319205.png)

![methyl (7E)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B12319215.png)

![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12319222.png)

![3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one](/img/structure/B12319227.png)